

# Application Notes and Protocols for Ussing Chamber Assay with BI 1265162

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## Compound of Interest

Compound Name: BI 1265162

Cat. No.: B12386402

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## Introduction

**BI 1265162** is a potent and selective inhibitor of the epithelial sodium channel (ENaC), a key regulator of sodium and fluid transport across epithelial surfaces.<sup>[1][2]</sup> In conditions such as cystic fibrosis (CF), hyperactivation of ENaC in the airways leads to dehydration of the airway surface liquid and impaired mucociliary clearance.<sup>[1][2][3]</sup> **BI 1265162** represents a therapeutic strategy to restore airway surface liquid hydration by blocking ENaC activity.<sup>[1]</sup> The Ussing chamber is a crucial in vitro tool for studying the transport properties of epithelial tissues and is the gold standard for characterizing the effects of ion channel modulators like **BI 1265162**.<sup>[4][5][6][7]</sup>

These application notes provide a detailed protocol for utilizing the Ussing chamber assay to evaluate the inhibitory effect of **BI 1265162** on ENaC-mediated sodium transport in epithelial cell monolayers.

## Signaling Pathway of ENaC Inhibition by BI 1265162 in Airway Epithelium

Caption: Signaling pathway of ENaC inhibition by **BI 1265162**.

## Quantitative Data Summary

The following tables summarize the quantitative data obtained from preclinical studies of **BI 1265162** using Ussing chamber assays.

Table 1: In Vitro ENaC Inhibitory Activity of **BI 1265162**

Cell Line	Description	BI 1265162 IC <sub>50</sub> (M)	Amiloride IC <sub>50</sub> (M)
M1	Mouse renal collecting duct	3 x 10 <sup>-9</sup>	2.10 x 10 <sup>-7</sup>
NCI-H441	Human bronchial epithelial	8 x 10 <sup>-9</sup>	2.38 x 10 <sup>-7</sup>

Data sourced from preclinical evaluations of **BI 1265162**.[\[8\]](#)

## Experimental Protocols

### Cell Culture

#### a. NCI-H441 Cell Culture

The NCI-H441 cell line, derived from a human papillary adenocarcinoma of the lung, is a suitable model for studying airway epithelium.

- Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Subculturing: When cells reach 80-90% confluency, detach them using a 0.25% Trypsin-EDTA solution. Resuspend the cells in fresh growth medium and seed them onto new culture flasks or permeable supports for Ussing chamber experiments. An inoculum of 5 x 10<sup>3</sup> to 7 x 10<sup>3</sup> viable cells/cm<sup>2</sup> is recommended.

#### b. M1 Cell Culture

The M1 cell line, derived from mouse renal collecting duct, is another commonly used model for studying ENaC activity.

- Growth Medium: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 5% FBS, 5 µg/mL insulin, 50 nM dexamethasone, and 1% penicillin-streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Subculturing: Follow standard subculturing procedures as described for NCI-H441 cells.

#### c. Seeding on Permeable Supports

For Ussing chamber experiments, cells must be grown on permeable supports (e.g., Transwell® inserts) to form a confluent monolayer with well-developed tight junctions.

- Coat the permeable supports with an appropriate extracellular matrix protein (e.g., collagen) to enhance cell attachment and differentiation.
- Seed the cells at a high density (e.g.,  $1 \times 10^5$  cells/cm<sup>2</sup>) onto the apical side of the inserts.
- Culture the cells for 7-14 days, changing the medium in both the apical and basolateral compartments every 2-3 days.
- Monitor the formation of a confluent monolayer by measuring the transepithelial electrical resistance (TEER) using an epithelial volt-ohm meter. Monolayers are typically ready for Ussing chamber experiments when the TEER value is stable and high (typically >500 Ω·cm<sup>2</sup>).

## Ussing Chamber Assay Protocol

This protocol details the steps for measuring the effect of **BI 1265162** on ENaC-mediated short-circuit current (I<sub>sc</sub>) in epithelial cell monolayers.

#### a. Materials and Reagents

- Ussing Chamber System
- Voltage-clamp amplifier
- Data acquisition system

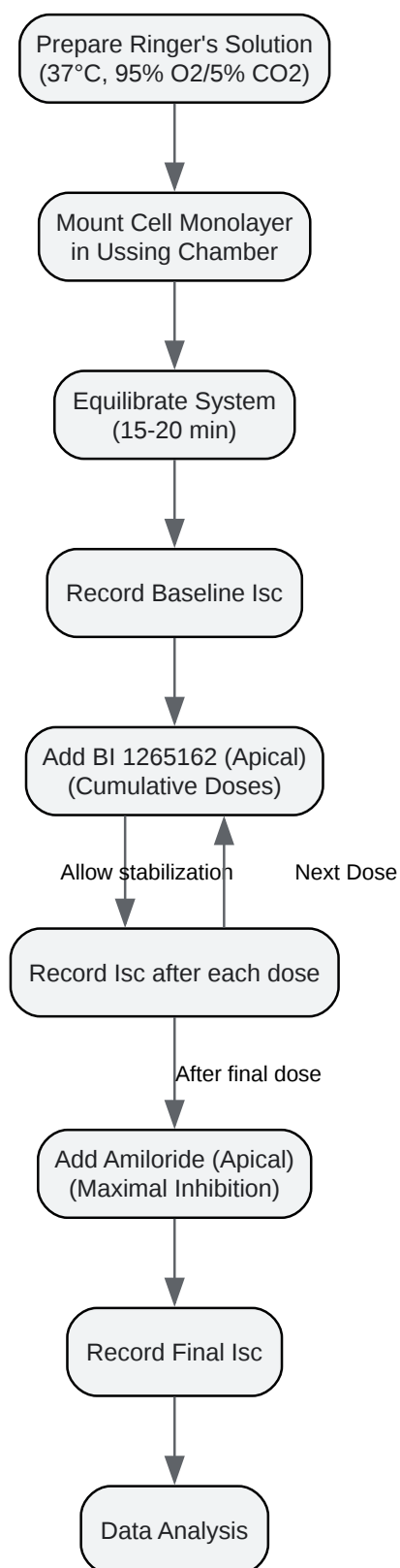
- Ag/AgCl electrodes with 3M KCl agar bridges
- Ringer's solution (see composition below)
- **BI 1265162** stock solution (in a suitable solvent, e.g., DMSO)
- Amiloride (positive control)
- Forskolin and IBMX (for studying CFTR-mediated currents, optional)
- Bumetanide (NKCC inhibitor, optional)
- Gas mixture (95% O<sub>2</sub> / 5% CO<sub>2</sub>)

b. Ringer's Solution for Airway Epithelial Cells

Component	Concentration (mM)
NaCl	120
NaHCO <sub>3</sub>	25
KH <sub>2</sub> PO <sub>4</sub>	3.3
K <sub>2</sub> HPO <sub>4</sub>	0.8
MgCl <sub>2</sub>	1.2
CaCl <sub>2</sub>	1.2
Glucose	10

Aerate the solution with 95% O<sub>2</sub> / 5% CO<sub>2</sub> to maintain a pH of 7.4 at 37°C.[\[2\]](#)

c. Experimental Procedure



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Caption: Experimental workflow for the Ussing chamber assay.

- Preparation: Pre-warm the Ringer's solution to 37°C and continuously bubble with 95% O<sub>2</sub> / 5% CO<sub>2</sub>. Prepare serial dilutions of **BI 1265162** in pre-warmed Ringer's solution.
- Mounting: Carefully excise the permeable support membrane with the cell monolayer and mount it in the Ussing chamber slider.
- Assembly: Assemble the Ussing chamber, ensuring no air bubbles are trapped, and fill both the apical and basolateral chambers with an equal volume of Ringer's solution.
- Equilibration: Allow the system to equilibrate for 15-20 minutes at 37°C while continuously perfusing with the gassed Ringer's solution. During this time, monitor the open-circuit potential difference (PD) and transepithelial resistance (TEER).
- Short-Circuit Current Measurement: Switch the amplifier to voltage-clamp mode and clamp the transepithelial voltage to 0 mV. The resulting current is the short-circuit current (I<sub>sc</sub>), which represents the net ion transport across the epithelium.
- Baseline Recording: Record a stable baseline I<sub>sc</sub> for 5-10 minutes.
- **BI 1265162** Addition: Add **BI 1265162** to the apical chamber in a cumulative, stepwise manner, with concentrations typically ranging from 10<sup>-10</sup> M to 10<sup>-6</sup> M.[8] Allow the I<sub>sc</sub> to stabilize for 2-5 minutes after each addition before adding the next concentration.
- Maximal Inhibition: After the highest concentration of **BI 1265162**, add a supramaximal concentration of amiloride (e.g., 10-100 μM) to the apical chamber to achieve maximal inhibition of ENaC and determine the amiloride-sensitive I<sub>sc</sub>.
- Data Recording: Continuously record the I<sub>sc</sub> throughout the experiment.

## Data Analysis

- Calculate Amiloride-Sensitive Current: The amiloride-sensitive I<sub>sc</sub> is calculated as the difference between the baseline I<sub>sc</sub> and the I<sub>sc</sub> after the addition of amiloride.
- Determine Inhibition: For each concentration of **BI 1265162**, calculate the percentage inhibition of the amiloride-sensitive I<sub>sc</sub>.
  - % Inhibition =  $[(I_{sc\_baseline} - I_{sc\_BI1265162}) / (I_{sc\_baseline} - I_{sc\_amiloride})] \times 100$

- Generate Dose-Response Curve: Plot the percentage inhibition as a function of the **BI 1265162** concentration.
- Calculate IC<sub>50</sub>: Fit the dose-response curve to a sigmoidal dose-response equation to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **BI 1265162**.

## Conclusion

The Ussing chamber assay is an indispensable tool for characterizing the pharmacological properties of ENaC inhibitors like **BI 1265162**. This detailed protocol provides a robust framework for researchers to accurately assess the potency and efficacy of **BI 1265162** and other novel compounds targeting epithelial ion transport. The quantitative data and methodologies presented herein will support further research and development in the field of cystic fibrosis and other diseases involving aberrant epithelial transport.

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